molecular formula C36H36Si B12549310 Agn-PC-0neuyl CAS No. 175649-09-9

Agn-PC-0neuyl

Katalognummer: B12549310
CAS-Nummer: 175649-09-9
Molekulargewicht: 496.8 g/mol
InChI-Schlüssel: UECNDDBWURAGCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0neuyl is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

175649-09-9

Molekularformel

C36H36Si

Molekulargewicht

496.8 g/mol

IUPAC-Name

dimethyl-bis(2-methyl-4-phenyl-1,4-dihydroazulen-1-yl)silane

InChI

InChI=1S/C36H36Si/c1-25-23-33-29(27-15-7-5-8-16-27)19-11-13-21-31(33)35(25)37(3,4)36-26(2)24-34-30(20-12-14-22-32(34)36)28-17-9-6-10-18-28/h5-24,29-30,35-36H,1-4H3

InChI-Schlüssel

UECNDDBWURAGCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=CC=C5)C)C=CC=CC2C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0neuyl typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of silver nitrate (AgNO3) with a precursor compound under specific temperature and pressure conditions. The reaction is often carried out in a solvent such as ethanol or water, and the product is purified through crystallization or filtration techniques .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques, including chromatography and distillation, are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0neuyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide (Ag2O) or other oxidized derivatives, while reduction may produce silver nanoparticles or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0neuyl has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Agn-PC-0neuyl exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes, proteins, and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound can modulate oxidative stress and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Agn-PC-0neuyl can be compared with other similar compounds, such as silver nanowires (AgNWs) and silver nanoparticles (AgNPs). While all these compounds share some common properties, this compound is unique in its specific reactivity and stability under various conditions. Similar compounds include:

This compound stands out due to its unique chemical structure and potential for diverse applications in scientific research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.